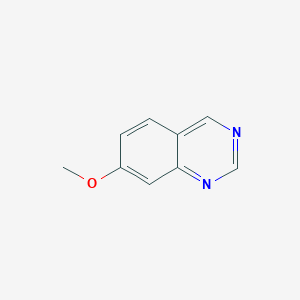

7-Methoxyquinazoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRMMMLUWHPZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10105-37-0 | |

| Record name | 7-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Foundational Synthetic Routes to the 7-Methoxyquinazoline Core

The assembly of the this compound framework typically begins with appropriately substituted benzene (B151609) derivatives, which undergo a series of transformations to form the fused pyrimidine (B1678525) ring. These methods are designed to allow for the precise placement of the methoxy (B1213986) group at the 7-position and to introduce functionalities that enable further derivatization.

A common and versatile approach to this compound and its derivatives involves a linear sequence of reactions starting from a substituted aniline (B41778) or benzoic acid. One such pathway commences with 3-methoxyaniline, which serves as the foundational building block containing the key methoxy substituent in the correct orientation. This aniline is then subjected to a series of reactions to construct the quinazoline (B50416) ring.

Alternatively, syntheses can begin from 2-amino-4-methoxybenzoic acid. A well-established method for the formation of the quinazolinone ring is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov This reaction is a cornerstone in the synthesis of 4-oxo-3,4-dihydroquinazolines (quinazolinones), which are common precursors to other functionalized quinazolines. wikipedia.orgnih.gov Microwave-assisted variations of the Niementowski synthesis have been developed to improve reaction times and yields. nih.gov

A representative multi-step synthesis leading to a functionalized this compound derivative, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, starts from methyl 4-hydroxy-3-methoxybenzoate. atlantis-press.comresearchgate.net This route involves protection of the hydroxyl group, nitration, reduction of the nitro group to an amine, cyclization to form the quinazolinone ring, and finally chlorination to yield a reactive intermediate for further functionalization. atlantis-press.comresearchgate.net While this example has additional substituents, the fundamental steps of nitration, reduction, and cyclization are analogous to what would be required for the synthesis of the parent this compound system.

The successful synthesis of this compound relies on the careful management of key intermediates and the optimization of reaction conditions for each synthetic step.

The introduction of a nitrogen functionality, which will ultimately become part of the pyrimidine ring, is a crucial early step. This is typically achieved through the nitration of a suitable aromatic precursor. For instance, a methoxy-substituted benzene derivative can be nitrated to introduce a nitro group ortho to an amino or a group that can be converted to an amino group. The nitration of aromatic compounds is a well-established and powerful industrial reaction, often carried out using a mixture of nitric acid and sulfuric acid. evitachem.comnih.gov

Following nitration, the nitro group is reduced to an amino group. This reduction is a standard transformation in organic synthesis and can be accomplished using various reagents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid. The resulting ortho-amino compound is a key precursor for the subsequent cyclization step. In the synthesis of a related compound, 7-(benzyloxy)-6-methoxy-4-chloroquinazoline, the reduction of a nitro group was a key transformation. atlantis-press.comresearchgate.net

The formation of the quinazoline ring is the pivotal step in the synthesis. The choice of cyclization protocol often depends on the desired substitution pattern of the final product.

One of the most common methods for forming the 4-quinazolinone ring is the reaction of a 2-aminobenzamide (B116534) or a related derivative with a one-carbon source. For example, 2-amino-4-methoxybenzamide (B112565) can be cyclized with formic acid or a derivative thereof to yield 7-methoxyquinazolin-4(3H)-one. In a documented synthesis of 6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4(3H)-one, a similar cyclization was achieved by heating a methyl 2-aminobenzoate (B8764639) derivative with formamidine (B1211174) acetate (B1210297). nih.gov

The Niementowski quinazoline synthesis provides another powerful route, where a 2-aminobenzoic acid is heated with an amide, such as formamide, to directly form the 4-oxo-3,4-dihydroquinazoline. wikipedia.orgnih.gov This method is notable for its directness in constructing the quinazolinone core.

The 4-oxo group of the quinazolinone intermediate is often converted to a chloro group to create a reactive site for nucleophilic substitution. This allows for the introduction of a wide variety of substituents at the 4-position. The chlorination is typically carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). researchgate.netwebofproceedings.org For example, 7-methoxy-6-nitroquinazolin-4-ol has been successfully chlorinated using SOCl2 with a catalytic amount of dimethylformamide (DMF). webofproceedings.org Similarly, the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) from the corresponding dione (B5365651) is achieved by refluxing with POCl3 in the presence of N,N-dimethylaniline. researchgate.net This transformation is crucial for producing key intermediates like 4-chloro-7-methoxyquinazoline (B1591868). umich.edunih.gov

With a reactive handle such as a chloro group at the 4-position, the this compound core can be further functionalized. Nucleophilic aromatic substitution (SNAr) is the most common reaction employed for this purpose. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the 4-chloro substituent to introduce diverse functionalities. For instance, the reaction of 4-chloroquinazolines with anilines is a widely used method to prepare 4-anilinoquinazolines, a class of compounds with significant biological activity. nih.gov The reaction of 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) with p-aminophenol in the presence of a base like potassium tert-butoxide demonstrates the feasibility of introducing aryloxy substituents. webofproceedings.org This highlights the versatility of the 4-chloroquinazoline (B184009) intermediate in building molecular complexity.

Key Intermediates and Reaction Conditions

Chemical Transformations and Reactivity

The reactivity of the this compound core is dictated by the electron distribution within the fused heterocyclic system. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions 2 and 4. The benzene ring, activated by the electron-donating methoxy group at position 7, can undergo electrophilic substitution, although this is less commonly exploited compared to the reactivity of the pyrimidine portion.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a hallmark of quinazoline chemistry, with position 4 being particularly reactive. This high reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) and the ability of the quinazoline ring system to stabilize the intermediate Meisenheimer complex.

A common strategy to enhance the reactivity at position 4 is the introduction of a good leaving group, typically a halogen. For instance, 4-chloro-7-methoxyquinazoline is a key intermediate that readily reacts with a variety of nucleophiles. These include amines, anilines, and thiols, leading to the formation of 4-substituted this compound derivatives. mdpi.comnih.gov The reaction of 4-chloro-7-methoxyquinazoline-6-acetate with substituted anilines, for example, proceeds smoothly to yield 7-methoxy-4-(substituted aniline)quinazoline-6-acetate intermediates. distantreader.org This highlights the pronounced susceptibility of the C4 position to nucleophilic displacement.

Theoretical studies on related dinitroquinazoline systems have provided insights into the mechanism of nucleophilic substitution, suggesting a concerted mechanism where no stable intermediates are formed. rsc.org This understanding of the reaction pathway is crucial for predicting regioselectivity and optimizing reaction conditions.

Oxidation Pathways

Information regarding the direct oxidation of the this compound ring itself is limited in readily available literature. The focus of oxidative chemistry involving this scaffold is often on the substituents rather than the core. However, considering the electron-rich nature of the methoxy-substituted benzene ring, it is plausible that under strong oxidizing conditions, reactions such as demethylation or hydroxylation could occur, though such transformations are not commonly reported as a primary synthetic strategy.

Reduction of the Quinazoline Ring

The reduction of substituents on the quinazoline ring is a more frequently documented transformation than the reduction of the heterocyclic core. A notable example is the reduction of a nitro group to an amine. For instance, the nitro group on N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine can be effectively reduced to the corresponding diamine using iron powder in the presence of ammonium (B1175870) chloride. mdpi.combohrium.com This transformation is significant as it introduces a key functional group that can be further modified.

While the complete reduction of the pyrimidine portion of the quinazoline ring is not a commonly employed synthetic route for this specific compound, catalytic hydrogenation under forcing conditions could potentially lead to the saturation of the heterocyclic ring, yielding tetrahydroquinazoline (B156257) derivatives. However, the stability of the aromatic system makes such reactions challenging and often requires harsh conditions.

Hydrolysis Sensitivity

The quinazoline ring system is generally stable under hydrolytic conditions. However, substituents attached to the ring can be susceptible to hydrolysis. For example, ester groups, such as the acetate at position 6 of 7-methoxy-4-(substituted aniline)quinazoline-6-acetate, can be hydrolyzed to the corresponding alcohol. distantreader.org This reaction is typically carried out under basic conditions, for instance, using aqueous ammonia. distantreader.org

The stability of the core this compound structure is supported by crystallographic data which shows the methoxy group at the 7-position to be nearly coplanar with the quinazoline ring, indicating a stable chemical structure. distantreader.org While the C=N bonds within the pyrimidine ring are theoretically susceptible to hydrolysis, particularly under acidic conditions, the aromatic stabilization of the quinazoline system imparts significant resistance to such degradation. nih.gov

Strategic Derivatization of this compound

The ability to strategically introduce various functional groups onto the this compound scaffold is crucial for modulating its physicochemical and biological properties. Position 4 is a primary site for such modifications.

Substituent Variations at Position 4

The introduction of diverse substituents at the 4-position of the this compound ring is a widely used strategy in the development of new chemical entities. This is most commonly achieved through the nucleophilic substitution of a 4-chloro-7-methoxyquinazoline precursor. A wide array of amines, both aliphatic and aromatic, can be used to generate a library of 4-amino-7-methoxyquinazoline derivatives.

The following table showcases a selection of substituents that have been introduced at position 4 of the this compound core, along with the starting materials and general reaction type.

| Substituent at Position 4 | Precursor | Reagent/Nucleophile | Reaction Type | Reference |

| Phenylamino | 4-Chloro-7-methoxyquinazoline-6-acetate | Aniline | Nucleophilic Substitution | distantreader.org |

| (3-Chloro-4-fluoro)phenylamino | 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one | 3-Chloro-4-fluoroaniline | Nucleophilic Substitution | nih.gov |

| 4-Substituted piperazinyl | 4-Chloro-5,6,7-trimethoxyquinazoline | Substituted piperazines | Nucleophilic Substitution | nih.gov |

| (3-Chlorophenyl)amino | 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one | 3-Chloroaniline | Nucleophilic Substitution | nih.gov |

| (3-Bromophenyl)amino | 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one | 3-Bromoaniline | Nucleophilic Substitution | nih.gov |

This strategic derivatization at position 4 has been instrumental in the synthesis of compounds with a range of applications. nih.gov

Substituent Variations at Position 6

The C-6 position of the this compound ring offers a valuable site for modification, influencing the molecule's electronic properties and steric profile.

Alkoxy and Aryloxy Substituents: A common strategy involves the introduction of alkoxy and aryloxy groups at the 6-position. This is often achieved by first establishing a 6-hydroxy-7-methoxyquinazoline intermediate. For instance, a series of 6-aryloxyl substituted quinazoline derivatives have been synthesized starting from 6-hydroxyl-7-methoxy-4-arylaminoquinazoline. The hydroxyl group can be reacted with 1- or 2-fluoronitrobenzene to yield the corresponding nitro-substituted aryloxy derivatives. Subsequent reduction of the nitro group provides an amino functionality, which can be further acylated to introduce a variety of amide-containing side chains. nih.gov

Another example involves the synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, a key intermediate for several targeted therapies. In this synthesis, the 6-hydroxy group of a precursor is alkylated with 4-(3-chloropropyl)morpholine (B193441) in the presence of a base like potassium carbonate. nih.gov

| Starting Material | Reagent | Resulting Substituent at C-6 | Reference |

| 6-hydroxyl-7-methoxy-4-arylaminoquinazoline | 1-Fluoronitrobenzene | -O-(nitrophenyl) | nih.gov |

| 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | 4-(3-chloropropyl)morpholine | -O-(CH2)3-morpholine | nih.gov |

Substituent Variations at Position 7

Modification at the C-7 position, which bears the defining methoxy group, is a critical aspect of derivatization. Strategies range from modification of the existing methoxy group to its replacement with other functionalities.

Modification of the 7-Methoxy Group: The 7-methoxy group can be cleaved to a 7-hydroxy group, which serves as a versatile handle for introducing a wide array of substituents via O-alkylation or O-arylation. This demethylation can be achieved using various reagents, such as strong acids or Lewis acids. The resulting 7-hydroxyquinazoline can then be reacted with different alkyl or aryl halides to introduce new ether linkages.

Introduction of Aminoalkylether Groups: A prevalent modification at the 7-position is the introduction of aminoalkylether side chains. A general synthetic route involves the initial preparation of a 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one intermediate. This intermediate is synthesized from 4-hydroxy-3-methoxy-2-nitrobenzoic acid through a series of steps including esterification, etherification with 1-bromo-3-chloropropane, reduction of the nitro group, and cyclization with formic acid. The resulting quinazolinone can then be chlorinated and subsequently reacted with various amines to introduce the desired aminoalkylether at the 7-position. nih.govsemanticscholar.org

| Starting Material | Key Intermediate | Final Substituent at C-7 | Reference |

| 4-hydroxy-3-methoxy-2-nitrobenzoic acid | 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one | -O-(CH2)3-Amine (e.g., morpholine (B109124), N-methylpiperazine) | nih.govsemanticscholar.org |

Substituent Variations at Position 8

The C-8 position of the this compound core provides another avenue for structural diversification.

Introduction of Methoxy and Amino Groups: The synthesis of 8-methoxy-substituted quinazolines has been reported, often starting from appropriately substituted anthranilic acid derivatives. nih.gov For instance, 4-hydroxy-3-methoxy-2-nitrobenzoic acid serves as a precursor for the synthesis of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives. nih.govsemanticscholar.org The introduction of an amino group at the 8-position can be achieved through methods analogous to those used for other aromatic systems, such as the reduction of a corresponding nitro derivative. While specific examples on this compound are less common, methodologies for the synthesis of 8-amino-6-methoxyquinoline (B117001) can be adapted, which typically involve nitration followed by reduction.

Halogenation: Regioselective halogenation of the quinoline (B57606) core, particularly at positions adjacent to directing groups, is a known transformation. For 8-substituted quinolines, a metal-free protocol for C5-halogenation has been established using trihaloisocyanuric acid. rsc.orgnih.gov This methodology could potentially be applied to 7-methoxyquinazolines to introduce halogens at the C-8 position, although the directing effects of the existing substituents would need to be carefully considered.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings onto the this compound scaffold is a widely employed strategy to modulate physicochemical properties and biological activity. These heterocycles can be introduced at various positions, most commonly at C-4, C-6, or C-7, often via a linker.

Piperidine and Morpholine: Piperidine and morpholine are frequently introduced, typically at the end of an alkoxy chain attached to the C-6 or C-7 position. For example, 6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazoline-4(3H)-one is a key intermediate synthesized from methyl 2-amino-5-methoxy-4-(3-piperidin-1-yl-propoxy)benzoate. nih.gov Similarly, morpholine-containing side chains have been attached at the 6-position. nih.gov The introduction of these saturated heterocycles can improve properties such as solubility and metabolic stability. nih.govnih.govwikipedia.orgwikipedia.orgorganic-chemistry.org

Triazole: The 1,2,3-triazole ring, often formed via a "click chemistry" approach (copper-catalyzed azide-alkyne cycloaddition), is another popular heterocyclic moiety. In the synthesis of certain 4,7-disubstituted 8-methoxyquinazolines, a 7-(3-chloropropoxy) intermediate is reacted with sodium azide (B81097) to form the corresponding azido-derivative, which can then undergo cycloaddition with an appropriate alkyne. Alternatively, a terminal alkyne can be introduced at the 7-position, followed by reaction with an organic azide. nih.gov

Pyrazole (B372694) and Pyridine (B92270): While specific examples of direct pyrazole or pyridine substitution on a this compound core are less detailed in the provided context, general methods for their synthesis are well-established. nih.govwikipedia.orgwikipedia.orgnih.govclockss.org Pyrazoles are often synthesized via condensation of a 1,3-dicarbonyl compound with hydrazine. wikipedia.org Pyridines can be synthesized through various methods, including the Hantzsch pyridine synthesis. The introduction of these aromatic heterocycles onto the quinazoline scaffold would likely involve cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, starting from a halogenated this compound derivative.

| Heterocycle | Position of Introduction | Synthetic Strategy |

| Piperidine | C-7 (via alkoxy linker) | Alkylation of a 7-hydroxyquinazoline with a piperidine-containing alkyl halide. nih.gov |

| Morpholine | C-6 (via alkoxy linker) | Alkylation of a 6-hydroxyquinazoline with a morpholine-containing alkyl halide. nih.gov |

| 1,2,4-Triazole | C-7 (via propoxy linker) | Reaction of a 7-(3-chloropropoxy) intermediate with the triazole anion. nih.gov |

This overview highlights the versatility of the this compound scaffold and the various synthetic methodologies available for its derivatization. The ability to introduce a wide range of substituents at positions 6, 7, and 8, as well as to append diverse heterocyclic systems, underscores the importance of this chemical entity in the development of new therapeutic agents.

Molecular Mechanisms of Action and Target Identification

Enzyme and Receptor Modulation

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations, is a well-established driver of various cancers, most notably non-small cell lung cancer (NSCLC). The 7-methoxyquinazoline core is a key feature in several generations of EGFR tyrosine kinase inhibitors (EGFR-TKIs).

While the primary goal of many modern EGFR inhibitors is to selectively target mutated forms of the receptor to minimize toxicity, understanding their activity against wild-type (WT) EGFR is crucial for determining their selectivity profile. Some this compound derivatives have been evaluated for their inhibitory activity against WT EGFR. For instance, the irreversible covalent inhibitor, compound 12 , which is designed to target resistance mutations, also displays a degree of activity against the wild-type form. rcsb.org Similarly, a series of 6,7-dimorpholinoalkoxy quinazoline (B50416) derivatives were developed, with compound 8d showing potent inhibition of recombinant wild-type EGFR tyrosine kinase with an IC50 value of 7.0 nM. nih.gov Another compound, EGFR-IN-7 , a potent and orally active EGFR kinase inhibitor, demonstrated an IC50 value of 7.92 nM against wild-type EGFR. medchemexpress.com

Acquired resistance to first- and second-generation EGFR-TKIs is a significant clinical challenge, frequently driven by secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, often in combination with an initial activating mutation like L858R. rcsb.orgnih.govnih.gov This has spurred the development of next-generation inhibitors specifically designed to overcome this resistance.

Derivatives of this compound are central to this effort. Research has focused on creating compounds that are highly potent against these double mutants while maintaining lower activity against WT EGFR to improve the therapeutic window. For example, the T790M mutation is known to cause resistance by increasing the ATP affinity of the oncogenic L858R mutant, making it harder for ATP-competitive inhibitors to bind. nih.gov

One such derivative, TS-41 , a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, showed potent inhibitory activity against the EGFRL858R mutant with an IC50 value of 68.1 nM. nih.gov In the pursuit of overcoming the more challenging T790M mutation, compound 8d from a series of 6,7-dimorpholinoalkoxy quinazoline derivatives, was found to be a potent inhibitor of the EGFRT790M mutant, with an IC50 of 9.3 nM. nih.gov Furthermore, research into inhibitors for the L858R/T790M double mutant led to the identification of lead compound 12 , an irreversible covalent inhibitor selective for this resistance mutation. rcsb.org The development of third-generation inhibitors has yielded compounds effective against T790M, and the emergence of a tertiary C797S mutation presents the next challenge in drug design. nih.govrsc.org

| Compound | EGFR Mutant | IC50 (nM) |

| TS-41 | L858R | 68.1 nih.gov |

| 8d | T790M | 9.3 nih.gov |

| EGFR-IN-7 | C797S/T790M/L858R | 0.218 medchemexpress.com |

An EGFR-independent mechanism of acquired resistance to EGFR-TKIs involves the amplification and aberrant activation of the c-mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. nih.govnih.gov This has led to the rational design of dual inhibitors that can simultaneously block both EGFR and c-Met signaling pathways. The this compound scaffold has proven to be a versatile platform for developing such dual-targeted agents.

Researchers have designed and synthesized novel 4-phenoxyquinazoline (B3048288) derivatives to identify potent dual EGFR/c-Met inhibitors. nih.gov A specific series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were developed with this goal in mind. nih.gov Within this series, the compound TS-41 emerged as a highly effective dual inhibitor, demonstrating potent activity against both EGFRL858R and c-Met kinases. nih.gov Another promising dual inhibitor, H-22 , was identified from a separate series of 4-phenoxyquinazoline derivatives. nih.gov Western blot analysis confirmed that TS-41 effectively downregulates the phosphorylation of both EGFR and c-Met, as well as the downstream signaling protein AKT. nih.gov

| Compound | Target | IC50 (nM) |

| TS-41 | EGFRL858R | 68.1 nih.gov |

| c-Met | 0.26 nih.gov |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, migration, and invasion. semanticscholar.orgcas.ac.cn Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a compelling therapeutic target. semanticscholar.orgnih.gov Small-molecule ATP-competitive inhibitors have become a major strategy for targeting c-Met.

The this compound structure is a component of compounds designed to inhibit c-Met. For instance, the dual EGFR/c-Met inhibitor TS-41 , which features a this compound core, is a notably potent inhibitor of c-Met kinase, with an IC50 value of 0.26 nM. nih.gov In other related quinoline (B57606) and quinazoline series, which share structural similarities, potent c-Met inhibition has also been observed. For example, a series of 6,7-dimethoxy-4-anilinoquinolines yielded compound 12n , which exhibited a c-Met IC50 of 0.030 µM. semanticscholar.org While not a this compound itself, this highlights the importance of the substituted quinoline/quinazoline core for c-Met activity. The development of selective c-Met inhibitors like PHA-665752 further validates this kinase as a druggable target in cancer therapy. nih.gov

| Compound | Target | IC50 (nM) |

| TS-41 | c-Met | 0.26 nih.gov |

| 12n | c-Met | 30 semanticscholar.org |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Wnt/β-catenin Signaling Pathway Disruption

The this compound scaffold has been utilized to create inhibitors that disrupt the Wnt/β-catenin signaling pathway, which is often overactivated in various cancers. The interaction between β-catenin and the Transcription factor 4 (TCF4) is a critical step for activating Wnt target genes. Therefore, inhibiting this protein-protein interaction presents a viable therapeutic strategy.

A structure-based drug design approach was used to develop novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives capable of hindering the binding of TCF4 to β-catenin. The most potent compound in the series, compound 18B, was shown to downregulate the β-catenin/TCF4 signaling pathway. Mechanistic studies confirmed that compound 18B reduced the protein expression of both β-catenin and TCF4 and decreased the mRNA levels of downstream Wnt target genes like c-MYC and Cyclin D1.

Table 7: Wnt/β-catenin Pathway Inhibitory Activity of an 8-Methoxyquinazoline Derivative

| Compound | Description | Mechanism of Action | Source(s) |

|---|---|---|---|

| Compound 18B | 4,7-disubstituted 8-methoxyquinazoline derivative | Downregulates β-catenin/TCF4 signaling; reduces β-catenin and TCF4 protein expression. |

Cellular Pharmacodynamics and Signaling Pathway Interventions

Cell Cycle Progression Modulation

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some quinazoline derivatives have been shown to influence cell cycle progression.

Research on novel quinazoline derivatives has indicated their ability to induce cell cycle arrest at the G2/M phase in certain cancer cell lines. mdpi.com Furthermore, studies on 4,7-disubstituted 8-methoxyquinazoline derivatives have demonstrated their capacity to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.net While the induction of apoptosis suggests an impact on the cell cycle, specific studies detailing the effect of this compound on G1 phase arrest are not prevalent in the reviewed literature. However, the downregulation of Cyclin D1, a key regulator of the G1/S phase transition, by 8-methoxyquinazoline derivatives, strongly implies a potential role in modulating the G1 phase of the cell cycle. nih.govnih.govresearchgate.net

The table below presents the effects of a specific quinazoline derivative (Compound 18) on cell cycle and apoptosis in MGC-803 cells.

| Parameter | Effect |

| Cell Cycle | Arrest at G2/M phase |

| Apoptosis | Induction |

| Bcl-2 Expression | Decreased |

| Mcl-1 Expression | Decreased |

| Bax Expression | Up-regulated |

| Cleaved PARP Expression | Up-regulated |

Programmed Cell Death Induction

Programmed cell death, or apoptosis, is an orderly process of cell elimination that is essential for normal development and tissue homeostasis. nih.gov It is a primary target for anti-cancer therapies. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of proteases called caspases. jofamericanscience.orgresearchgate.net

Derivatives of quinazoline have been shown to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov In one study, quinazolinone Schiff base derivatives were found to trigger the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway. nih.gov This release leads to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3/7. nih.govsemanticscholar.org The same study also observed a significant activation of caspase-8, the primary initiator caspase of the extrinsic pathway. nih.gov The extrinsic pathway is typically initiated by the binding of death ligands to transmembrane death receptors. researchgate.netfrontiersin.org

Further evidence for apoptosis induction comes from studies on 4,7-disubstituted 8-methoxyquinazoline derivatives, where treatment of cancer cells led to morphological changes characteristic of apoptosis and was confirmed by Annexin V/PI staining. nih.gov

The pro-apoptotic action of these compounds is rooted in their ability to activate the caspase cascade. The Bcl-2 family of proteins are central regulators of the intrinsic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members. nih.govnih.gov The balance between these proteins determines the cell's fate. frontiersin.org Research on terpinen-4-ol, for example, showed that it induced apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and activation of both intrinsic and extrinsic pathways. semanticscholar.org Similarly, quinazolinone Schiff base derivatives were found to activate caspase-9 and caspase-8, followed by the downstream executioner caspase-3/7. nih.gov The activation of these caspases leads to the cleavage of cellular proteins, resulting in the characteristic features of apoptosis, such as DNA fragmentation and membrane blebbing. nih.govfrontiersin.org

Table 1: Effects of Methoxyquinazoline Derivatives on Apoptotic Markers

| Compound Class | Cell Line | Apoptotic Effect | Pathway Implicated | Citation |

|---|---|---|---|---|

| 4,7-disubstituted 8-methoxyquinazoline | HCT116, HepG2 | Apoptosis induction confirmed by Annexin V/PI staining | Not specified | nih.gov |

| Quinazolinone Schiff base | MCF-7 | Cytochrome c release, Caspase-8, -9, -3/7 activation | Intrinsic & Extrinsic | nih.gov |

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.govmdpi.com Research has shown that certain methoxyquinazoline derivatives can interfere with these processes. A study involving a series of 4,7-disubstituted 8-methoxyquinazoline derivatives identified a lead compound, designated 18B, that effectively inhibited cell migration in both HCT116 and HepG2 cancer cell lines. nih.gov This inhibitory effect was demonstrated using an in vitro wound healing assay, a common method for studying directional cell migration. nih.gov The mechanism is linked to the compound's ability to disrupt signaling pathways that control the cellular machinery for movement and invasion, such as the β-catenin pathway. nih.gov

Downregulation of Protein Phosphorylation Cascades

Signaling pathways, often driven by cascades of protein phosphorylation, regulate a multitude of cellular activities, including proliferation and survival. The Wnt/β-catenin signaling pathway is crucial in development and is often overactivated in cancers. nih.gov A key step in this pathway is the interaction between β-catenin and the transcription factor TCF4, which activates target genes like c-MYC and Cyclin D1. nih.gov

A study on 4,7-disubstituted 8-methoxyquinazoline derivatives demonstrated that the most potent compound from the series could significantly downregulate the β-catenin/TCF4 signaling pathway in HCT116 cells. nih.gov This was evidenced by:

Reduced TOP-luciferase activity, a reporter for β-catenin/TCF4 transcriptional activity. nih.gov

Decreased protein expression of both β-catenin and TCF4. nih.gov

Lowered mRNA levels of the Wnt target genes c-MYC and Cyclin D1. nih.gov

By inhibiting this critical phosphorylation-dependent signaling cascade, these quinazoline derivatives can suppress cancer cell growth and survival. nih.gov

Table 2: Cytotoxic Activity of Selected 4,7-disubstituted 8-methoxyquinazoline Derivatives

| Compound | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Citation |

|---|---|---|---|

| 16A | 10.32 ± 1.02 | 11.41 ± 1.21 | nih.gov |

| 16B | 8.14 ± 0.94 | 9.25 ± 1.15 | nih.gov |

| 16C | 12.56 ± 1.25 | 13.84 ± 1.34 | nih.gov |

| 18B | 5.64 ± 0.68 | 6.82 ± 0.76 | nih.gov |

Elucidation of Key Structural Determinants for Biological Activity

Understanding how modifications to the this compound skeleton affect its biological activity is fundamental to the design of more potent and selective molecules. Researchers have systematically investigated the electronic, steric, and functional group effects across the quinazoline ring.

The electronic properties of substituents on the quinazoline ring play a critical role in modulating biological activity. The methoxy (B1213986) group at the C-7 position is an electron-donating group (EDG), which can influence the reactivity and binding affinity of the entire molecule. mdpi.com

Electron-Donating vs. Electron-Withdrawing Groups: Studies on various quinazoline derivatives have shown that the presence of electron-donating groups, such as methoxy or morpholinoalkoxy groups, at positions 6 and 7 generally increases the inhibitory activity against certain targets like the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com Conversely, electron-withdrawing groups (EWGs) can have the opposite effect, though this is highly dependent on the specific target and the position of the substituent. mdpi.com The electron-donating nature of the 7-methoxy group is believed to enhance the binding affinity for the active site of EGFR kinase. mdpi.comresearchgate.net

Influence on Reactivity and Binding: The electronic effects of substituents can alter the charge distribution across the molecule, impacting interactions with amino acid residues in a protein's active site. nih.gov For instance, the electron-rich 7-methoxy group can participate in favorable electrostatic interactions or influence the basicity of the quinazoline nitrogen atoms, which are often crucial for forming hydrogen bonds with the target protein. nih.gov

The size, shape, and hydrophobicity of substituents on the this compound core are critical factors that govern its interaction with the binding pocket of a target enzyme.

Steric Hindrance and Conformational Flexibility: The introduction of bulky substituents can either enhance or diminish activity. A larger group might create steric hindrance that prevents the molecule from fitting into the binding site. However, in some cases, a bulky group at an appropriate position, such as the C-4 position, can increase conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. mdpi.com

The biological activity of this compound derivatives is highly dependent on the nature and position of various functional groups attached to the core structure. nih.govpnrjournal.com

C-4 Position: This position is frequently substituted with an amine, often an aniline (B41778) derivative. The nature of the substituent on the aniline ring is critical for potency and selectivity. mdpi.comnih.gov For example, in a series of 4-arylaminoquinazoline derivatives, specific substitutions on the aniline moiety led to potent antitumor activity, with molecular docking studies revealing hydrogen bond formation between the compound and EGFR. tandfonline.com

C-6 and C-7 Positions: These positions are key for modulating solubility, potency, and selectivity. nih.gov The presence of small, electron-donating groups like methoxy at these positions is a common feature in many potent EGFR inhibitors. mdpi.comresearchgate.net Studies have shown that tuning substitutions at positions 6 and 7 can lead to significant changes in potency and specificity against different kinases. nih.gov

Other Positions: While C-4, C-6, and C-7 are the most commonly modified positions, substitutions at other locations can also impart significant biological activities. For instance, incorporating a styryl group at the C-2 position has been shown to lead to enhanced chemotherapeutic actions. nih.gov

The table below summarizes the structure-activity relationships of certain quinazoline derivatives, highlighting the impact of substitutions on biological activity.

| Compound Series | Modification Site | Substituent Type | Observed Effect on Activity | Target |

| 4-Anilino-quinazolines | C-6, C-7 | Electron-donating groups (e.g., -OCH3) | Increased inhibitory activity mdpi.com | EGFR Kinase |

| 4,7-Disubstituted 8-methoxyquinazolines | C-4 | Aromatic groups | Modulation of cytotoxic potency nih.gov | β-catenin/TCF4 |

| Quinazoline Derivatives | C-4 | Aniline moiety | Determines selectivity for HER2 over EGFR nih.gov | HER2/EGFR |

| Quinazoline-based inhibitors | C-6, C-7 | Extensive modifications | Changes in potency and selectivity nih.gov | RIPK2/3 |

Rational Drug Design Approaches

Rational drug design utilizes computational methods to discover and develop new drug candidates. Both ligand-based and structure-based approaches have been instrumental in the development of inhibitors based on the this compound scaffold.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on analyzing a set of molecules known to bind to the target to derive a model that predicts the activity of new, untested compounds. fiveable.me

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, 3D-QSAR models have been developed to predict their anticancer activity and guide the design of new, more potent analogs. nih.govresearchgate.net These models help identify the key structural features—steric, electronic, and hydrophobic—that are essential for activity.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated from a set of active this compound analogs and then used as a 3D query to screen large compound libraries for new potential inhibitors. fiveable.me

Structure-based drug design (SBDD) relies on the known 3D structure of the target protein, typically determined through X-ray crystallography or NMR. nih.gov This approach allows for the direct design of ligands that can fit into and bind with high affinity to the target's active site. nih.gov

Molecular Docking: This is a key SBDD technique where computational algorithms predict the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies have been used to rationalize the observed activity of this compound derivatives by visualizing their binding modes. tandfonline.comnih.gov For example, docking can reveal crucial hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the ATP-binding pocket of a kinase, guiding further optimization of the compound's structure to enhance these interactions. nih.govnih.gov

De Novo Design and Fragment-Based Growth: SBDD can also be used to design novel molecules from scratch (de novo design) or to grow small molecular fragments that bind to the active site into larger, more potent lead compounds. By analyzing the structural differences between related targets, such as Aurora A and Aurora B kinases, SBDD has enabled the design of highly selective quinazoline-based inhibitors. nih.gov

An in-depth analysis of this compound and its derivatives reveals a significant landscape of computational research aimed at elucidating their therapeutic potential. Structure-activity relationship (SAR) studies, heavily reliant on computational investigations, have become instrumental in understanding how these compounds interact with biological targets at a molecular level. These in silico methods not only predict the binding affinity and mode of action but also guide the rational design of more potent and selective analogs.

Preclinical Investigations and Efficacy Assessment

In Vitro Pharmacological Evaluation

The in vitro pharmacological profile of 7-Methoxyquinazoline, specifically its potential to inhibit the growth of cancer cells, has been a subject of scientific inquiry. The core of this evaluation lies in its performance against various cancer cell lines, which are standard models for assessing cytotoxic or antiproliferative effects. However, it is crucial to distinguish the activity of the parent compound, this compound, from its numerous synthesized derivatives.

While the this compound scaffold is a common core structure in the design of novel anticancer agents, including those targeting kinases like EGFR and c-Met, published data on the standalone compound is sparse. nih.govmdpi.comtandfonline.comnih.govnih.govnih.govresearchgate.net Scientific literature extensively reports on the antiproliferative activities of complex molecules that incorporate the this compound moiety, but these findings are specific to the derivatives and not the parent compound itself. nih.govmdpi.comnih.govnih.govnih.govarabjchem.orgethernet.edu.etresearchgate.netnih.gov

Antiproliferative Activity against Diverse Cancer Cell Lines

An extensive review of published scientific studies was conducted to ascertain the direct antiproliferative effects of this compound on various cancer cell lines. The following sections summarize the findings for each specified cell line category.

No specific data detailing the antiproliferative activity (such as IC₅₀ values) of the standalone compound this compound against the breast cancer cell lines MCF-7 and MDA-MB-231 were identified in the reviewed scientific literature. Research in this area predominantly focuses on complex derivatives, where the this compound core is functionalized to enhance biological activity against these cell lines. nih.govnih.govnih.govarabjchem.orgtandfonline.comresearchgate.netfrontiersin.org

Interactive Data Table: Antiproliferative Activity against Breast Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| This compound | MCF-7 | Data Not Available | N/A |

| This compound | MDA-MB-231 | Data Not Available | N/A |

A thorough search of scientific databases did not yield specific in vitro antiproliferative data for the compound this compound against the lung cancer cell lines A549, H1975, and PC-9. Studies frequently describe the synthesis and evaluation of this compound derivatives as potential inhibitors for non-small cell lung cancer (NSCLC), but the activity of the core molecule itself is not reported. nih.govresearchgate.netportico.orgresearchgate.netdistantreader.org

Interactive Data Table: Antiproliferative Activity against Lung Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| This compound | A549 | Data Not Available | N/A |

| This compound | H1975 | Data Not Available | N/A |

| This compound | PC-9 | Data Not Available | N/A |

Specific data on the cytotoxic or antiproliferative effects of this compound against colorectal cancer cell lines, including HCT116, HT-29, and LoVo, were not found in the available scientific literature. The existing research describes the efficacy of derivatives built upon the this compound scaffold. mdpi.comnih.govnih.govresearchgate.net

Interactive Data Table: Antiproliferative Activity against Colorectal Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| This compound | HCT116 | Data Not Available | N/A |

| This compound | HT-29 | Data Not Available | N/A |

| This compound | LoVo | Data Not Available | N/A |

No direct experimental data reporting the IC₅₀ value or other measures of antiproliferative activity for this compound against the HepG2 human hepatocellular carcinoma cell line could be located in the reviewed literature. Studies on related compounds suggest that the quinazoline (B50416) structure is a key pharmacophore for activity against HepG2, but this is typically after significant chemical modification. mdpi.comarabjchem.org

Interactive Data Table: Antiproliferative Activity against Hepatocellular Carcinoma Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| This compound | HepG2 | Data Not Available | N/A |

A comprehensive literature search did not yield specific data on the antiproliferative activity of the parent compound this compound against HeLa (cervical cancer), PC-3 (prostate cancer), K562 (chronic myelogenous leukemia), or HL-60 (acute promyelocytic leukemia) cell lines. While derivatives are studied for their effects on these lines tandfonline.comnih.govnih.govresearchgate.netgoogle.comoncotarget.comresearchgate.netnih.govresearchgate.net, information on the standalone compound is not available.

Interactive Data Table: Antiproliferative Activity against Other Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| This compound | HeLa | Data Not Available | N/A |

| This compound | PC-3 | Data Not Available | N/A |

| This compound | K562 | Data Not Available | N/A |

| This compound | HL-60 | Data Not Available | N/A |

Primary Human Cancer Cells (e.g., Gallbladder Cancer Cells)

The cytotoxic potential of novel methoxyquinazoline derivatives has been evaluated against various cancer cell lines, including those derived directly from human tumors, which are considered more representative of the clinical disease state than established cell lines. nih.govnih.gov In one key study, a series of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were synthesized and tested for their anti-cancer activity. nih.govresearchgate.net Among these, one compound, designated as 18B, demonstrated significant cytotoxic potency. nih.govresearchgate.net

Notably, the efficacy of compound 18B was assessed against primary human gallbladder cancer cells. The study revealed that this derivative exhibited a potent cytotoxic effect, with a half-maximal inhibitory concentration (IC₅₀) value of 8.50 ± 1.44 µM. nih.govresearchgate.netsemanticscholar.org This finding is significant as it suggests that methoxyquinazoline-based structures could be promising for targeting cancers with limited treatment options, such as gallbladder carcinoma. The cytotoxic activities against other cancer cell lines were also determined, providing a broader profile of the compound's efficacy. nih.govresearchgate.net

Table 1: Cytotoxic Potency (IC₅₀) of Methoxyquinazoline Derivative 18B

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| HCT116 | Colon Carcinoma | 5.64 ± 0.68 | nih.govresearchgate.net |

| HepG2 | Hepatocellular Carcinoma | 23.18 ± 0.45 | nih.govresearchgate.net |

| Primary Human Gallbladder Cancer Cells | Gallbladder Cancer | 8.50 ± 1.44 | nih.govresearchgate.netsemanticscholar.org |

Assessment of Apoptosis Induction Markers

Apoptosis, or programmed cell death, is a crucial mechanism that anti-cancer agents often exploit to eliminate malignant cells. nih.gov The evaluation of apoptosis induction is, therefore, a cornerstone of preclinical anti-cancer drug assessment.

Flow cytometry combined with specific fluorescent probes is a powerful technique for quantifying apoptosis. The Annexin V/Propidium (B1200493) Iodide (PI) assay is a widely used method for this purpose. nih.govbio-techne.com This assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. nih.gov Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. thermofisher.com Propidium iodide is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells where membrane integrity is compromised. nih.gov

By staining cells with both Annexin V and PI, flow cytometry can distinguish between different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). bio-techne.com Studies on the 8-methoxyquinazoline derivative 18B utilized Annexin V/PI staining to confirm that the compound induced apoptosis in HCT116 and HepG2 cancer cells. nih.govresearchgate.netsemanticscholar.org

Another hallmark of apoptosis is the fragmentation of DNA by endonucleases. nih.gov This process leads to the generation of smaller DNA fragments, which can leach out of the cell upon membrane permeabilization. When stained with a DNA-intercalating dye like propidium iodide (PI) and analyzed by flow cytometry, apoptotic cells appear as a population with a fractional DNA content, known as the "sub-G1" peak. nih.gov This method allows for the quantification of apoptotic cells based on their reduced DNA content compared to viable cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.gov This analysis is a standard component of assessing cell death pathways. mdpi.com

The process of apoptosis is executed by a family of proteases called caspases. nih.gov Among these, caspase-3 is considered a key executioner caspase. nih.govillinois.edu It is synthesized as an inactive zymogen, procaspase-3, which is activated through proteolytic cleavage by upstream initiator caspases (like caspase-8 or caspase-9) in response to apoptotic signals. nih.gov Once activated, caspase-3 cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. illinois.edu

Therefore, the detection of activated (cleaved) caspase-3 is a definitive marker of apoptosis induction. mdpi.com Studies investigating the anticancer mechanisms of novel compounds frequently measure the expression or activity of caspase-3 to confirm the involvement of the caspase-dependent apoptotic pathway. nih.govresearchgate.net The reported induction of apoptosis by the methoxyquinazoline derivative 18B strongly implies the activation of this caspase cascade. nih.govresearchgate.net

Cell Cycle Analysis (e.g., Hoechst 33342 staining)

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental characteristic of cancer. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest, which can prevent cancer cells from dividing and can also trigger apoptosis.

Hoechst 33342 is a fluorescent dye that binds to the minor groove of DNA, with a preference for A-T rich regions. rutgers.edunyu.edu Because it is cell-permeable, it can be used to stain the DNA of living, unfixed cells. utoronto.ca The fluorescence intensity of Hoechst 33342 is directly proportional to the amount of DNA in a cell, making it an excellent tool for cell cycle analysis by flow cytometry or high-content imaging. nih.govnih.gov This analysis allows researchers to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). nih.gov In investigations of the 8-methoxyquinazoline derivative 18B, Hoechst 33342 staining was employed to visualize nuclear morphology and detect chromatin condensation, a characteristic feature of apoptosis. nih.govresearchgate.netsemanticscholar.org

Table 2: Common Staining Methods in Preclinical Efficacy Assessment

| Assay | Stain(s) | Primary Purpose | Principle |

|---|---|---|---|

| Apoptosis Detection | Annexin V / Propidium Iodide (PI) | Quantify early and late apoptotic cells | Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells; PI stains the DNA of cells with compromised membranes. nih.gov |

| Cell Cycle & Apoptosis | Hoechst 33342 | Analyze cell cycle distribution and visualize nuclear morphology | Cell-permeable dye that binds DNA; fluorescence intensity correlates with DNA content. rutgers.edunih.gov |

| DNA Content & Apoptosis | Propidium Iodide (PI) | Quantify apoptotic cells (sub-G1 peak) | Stains DNA in permeabilized cells; apoptotic cells have fragmented, reduced DNA content. nih.gov |

Inhibition of Cell Migration (e.g., In Vitro Wound Healing Assay)

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. nih.gov Therefore, assessing the impact of potential therapeutic agents on cell migration is a critical component of preclinical evaluation. The in vitro wound healing assay, or scratch assay, is a straightforward and widely used method to study collective cell migration. nih.govscielo.br

In this assay, a confluent monolayer of cells is mechanically "scratched" with a pipette tip to create a cell-free gap or "wound." scielo.br The ability of the cells at the edge of the gap to migrate and close the wound over time is monitored, typically through time-lapse microscopy. nih.gov The rate of wound closure serves as a measure of the cells' migratory capacity. mdpi.com Research on the 8-methoxyquinazoline derivative 18B demonstrated that it significantly inhibited the migration of both HCT116 and HepG2 cancer cells in a wound healing assay, indicating its potential to interfere with metastatic processes. nih.govresearchgate.netsemanticscholar.org

In Vitro Kinase Assays

The inhibitory activity of this compound derivatives has been evaluated against several protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

One study focused on a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives, with a lead compound identified as TS-41 . This compound was tested for its inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with the L858R mutation and c-Mesenchymal-Epithelial Transition Factor (c-Met) kinases. The results demonstrated potent inhibitory activity, with IC₅₀ values of 68.1 nM for EGFRL858R and a notably high potency of 0.26 nM for c-Met. tandfonline.com

Another class of derivatives, 6,7-dimorpholinoalkoxy quinazolines, was assessed for inhibitory effects against both wild-type (wt) and mutant (T790M) EGFR tyrosine kinase (EGFR-TK). A specific derivative, compound 8d , showed significant inhibitory activity with IC₅₀ values of 7.0 nM against wild-type EGFR-TK and 9.3 nM against the T790M mutant form. arabjchem.org

Furthermore, research into 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]-oxy}quinazoline and related compounds highlighted their inhibitory potential against the ErbB family of receptor tyrosine kinases, particularly EGFR and ErbB2. google.com These assays measure the ability of the compound to prevent the phosphorylation of a tyrosine-containing polypeptide substrate by the target kinase. google.com

A separate investigation into quinazoline-urea derivatives evaluated their inhibitory effects on various kinases, including EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.com These in vitro kinase assays were performed using [γ-³²P]ATP and a synthetic polymer as a substrate to measure the extent of phosphorylation. tandfonline.com

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound/Derivative Class | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| TS-41 | EGFRL858R | 68.1 nM | tandfonline.com |

| TS-41 | c-Met | 0.26 nM | tandfonline.com |

| Compound 8d (6,7-dimorpholinoalkoxy quinazoline) | EGFR-TK (wt) | 7.0 nM | arabjchem.org |

| Compound 8d (6,7-dimorpholinoalkoxy quinazoline) | EGFR-TK (T790M) | 9.3 nM | arabjchem.org |

| AZD8931 | HER2 | Not specified | nih.gov |

| 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]-oxy}quinazoline | EGFR, ErbB2 | Not specified | google.com |

Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blot)

The molecular mechanisms of action for this compound derivatives have been explored through the analysis of gene and protein expression in cancer cell lines.

For the dual EGFR/c-Met inhibitor TS-41 , Western blot analysis was employed to assess its impact on downstream signaling pathways. The study revealed that TS-41 significantly downregulated the phosphorylation levels of EGFR, c-Met, and their downstream effector, AKT, in a concentration-dependent manner in A549-P cells. tandfonline.com

In a study of 4,7-disubstituted 8-methoxyquinazoline derivatives, a lead compound, 18B , was investigated for its effect on the Wnt/β-catenin signaling pathway in HCT116 cells. nih.gov Mechanistic studies indicated that compound 18B downregulated the expression of β-catenin and Transcription factor 4 (TCF4) proteins, as confirmed by immunocytofluorescence. nih.govresearchgate.net Furthermore, Reverse Transcription-Polymerase Chain Reaction (RT-PCR) analysis demonstrated a reduction in the mRNA levels of c-MYC and Cyclin D1, which are key target genes of the Wnt pathway. nih.govresearchgate.net

Another derivative, N-(3-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (L3) , was found to inhibit the phosphorylation of HER2 and its downstream signaling molecules Src and ERK1/2 in MCF-7 cells, as shown by Western blot analysis. mdpi.com This indicates that its antiviral activity against Dengue and Zika viruses may be mediated through the inhibition of the HER2 signaling pathway. mdpi.com

In Vivo Efficacy Studies in Animal Models

The antitumor potential of this compound derivatives has been evaluated in various animal models of cancer.

Xenograft Tumor Models (e.g., Nude Mice Models)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research.

A derivative known as AZD8931 demonstrated potent tumor growth inhibition in LoVo human tumor xenografts. nih.gov When administered orally, it showed superior efficacy compared to other tested compounds. nih.gov

In a study on a 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline derivative, EGF-P154 , its administration in a severe combined immunodeficient (SCID) mouse model of glioblastoma resulted in delayed tumor progression and improved tumor-free survival. nih.gov

A 4-hydroxyquinazoline (B93491) derivative, B1 , was evaluated in an HCT-15 nude mouse xenograft model. nih.gov Intraperitoneal administration of B1 led to a reduction in tumor volume over a 14-day period. nih.gov

Another study using an s180 xenograft model showed that a quinazoline derivative, compound 6 , inhibited tumor growth and led to a significant reduction of its target protein, p97, in both the serum and the tumor. researchgate.net

Allograft Tumor Models

Allograft models, which involve the transplantation of tumors into genetically similar animals, have also been utilized to assess the efficacy of this compound derivatives.

The dual EGFR/c-Met inhibitor TS-41 was tested in an A549-P-bearing allograft nude mouse model. tandfonline.com The results showed potent in vivo anticancer efficacy. tandfonline.com

Assessment of Tumor Growth Inhibition Rates

The efficacy of these compounds is often quantified by the tumor growth inhibition (TGI) rate.

For the derivative TS-41 , administration at a dose of 60 mg/kg resulted in a tumor growth inhibition rate of 55.3%, which was superior to the 46.4% inhibition observed with the established drug Afatinib in the A549-P allograft model. tandfonline.com

In the glioblastoma xenograft model treated with EGF-P154 , 40% of the treated mice remained tumor-free for over 58 days, with a median tumor-free survival of 40 days, compared to a median of 19 days in the control group. nih.gov The tumors that did develop in the treated group were significantly smaller, not exceeding 50 mm³. nih.gov

AZD8931 achieved a 76% tumor growth inhibition in the LoVo mouse xenograft model at a dose of 100 mg/kg. nih.gov

Table 2: In Vivo Tumor Growth Inhibition by this compound Derivatives

| Compound | Animal Model | Tumor Type | Tumor Growth Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| TS-41 | A549-P Allograft (Nude Mice) | Non-Small Cell Lung Cancer | 55.3% | tandfonline.com |

| EGF-P154 | Glioblastoma Xenograft (SCID Mice) | Glioblastoma | 40% of mice tumor-free at >58 days | nih.gov |

| AZD8931 | LoVo Xenograft (Mice) | Colorectal Adenocarcinoma | 76% | nih.gov |

Evaluation of Systemic Toxicity and Organ Pathology

An essential aspect of preclinical evaluation is the assessment of the compound's safety profile, including systemic toxicity and effects on major organs.

For TS-41 , the study reported low hemolytic toxicity and no significant organ toxicity in the treated mice, suggesting a favorable safety profile at the effective dose. tandfonline.com

In the in vivo study of the 4-hydroxyquinazoline derivative B1 , no significant changes in the body weight of the mice were observed at doses of 10, 25, and 50 mg/kg, indicating that the compound was well-tolerated at these concentrations. nih.gov

Similarly, the study on compound 6 in the s180 xenograft model noted non-toxicity based on body weight and organ-to-brain weight ratios, with the exception of the spleen. researchgate.net The compound also did not appear to induce myelosuppression, a common side effect of some cancer therapies. researchgate.net

Therapeutic Potential and Future Research Directions

Development as Lead Compounds for Drug Discovery

The quinazoline (B50416) nucleus is a well-established template in drug design, valued for its straightforward synthetic accessibility and favorable drug-like properties. nih.gov This foundation provides significant opportunities for lead optimization, a process exemplified by the development of several clinically successful anticancer drugs such as gefitinib (B1684475), erlotinib, and lapatinib, which feature a 4-amino quinazoline core. nih.govresearchgate.netnih.gov Researchers leverage this scaffold to design novel derivatives with enhanced therapeutic profiles.

The modification of the 7-methoxyquinazoline core is a key strategy for improving the efficacy and selectivity of potential drug candidates. Structure-activity relationship (SAR) studies have demonstrated that targeted substitutions at various positions on the quinazoline ring can significantly influence biological activity.

A significant challenge in modern chemotherapy is the emergence of drug resistance. The development of this compound derivatives offers promising avenues to circumvent these resistance mechanisms. One primary strategy involves designing compounds that target alternative signaling pathways critical for cancer cell survival. For example, the Wnt/β-catenin pathway is implicated in the progression of various gastrointestinal cancers and can contribute to drug resistance. nih.gov By designing this compound derivatives that selectively inhibit the β-catenin/TCF4 protein-protein interaction, researchers aim to create therapies effective against cancers that have developed resistance to conventional treatments. nih.govresearchgate.netnih.gov

Another approach involves restoring sensitivity to existing quinazoline-based drugs. For example, the EGFR tyrosine kinase inhibitor gefitinib, which is based on a quinazoline structure, can lose efficacy due to resistance. Studies have shown that co-administration of agents like meclofenamic acid can restore gefitinib sensitivity in non-small cell lung cancer (NSCLC) cells by downregulating multidrug resistance proteins. nih.gov Such combination therapies and the design of novel compounds that bypass established resistance pathways are key areas of future research for this compound derivatives. nih.govmdpi.com

Potential for Broad-Spectrum Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable range of biological activities, suggesting their potential for treating a variety of diseases, from cancer to microbial infections.

The this compound scaffold is a component of numerous potent anticancer agents. Research has identified several derivatives with significant cytotoxic effects across a range of human tumor cell lines.

One highly promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited potent antiproliferative activity, with GI50 values in the low to sub-nanomolar range against the NCI-60 human tumor cell line panel. nih.govnih.gov In a mouse xenograft model using NCI-H460 lung cancer cells, this compound inhibited tumor growth by 61.9% at a dose of 1.0 mg/kg, an effect comparable to the established drug paclitaxel. nih.gov Mechanistic studies confirmed that this compound induces apoptosis and disrupts tumor vasculature. nih.gov

Another class of molecules, 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, was designed to target the β-catenin/TCF4 signaling pathway, which is often dysregulated in gastrointestinal cancers. nih.govresearchgate.net The most potent of these, compound 18B (4N-(3-Chloro-4-fluoro)phenyl-8-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amine), displayed significant cytotoxicity against HCT116 (colon) and HepG2 (liver) cancer cell lines and also showed effectiveness against primary human gallbladder cancer cells. nih.govresearchgate.netnih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound Target/Mechanism Cancer Cell Line Activity Metric Reported Value Source 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Tubulin binding, Vascular disruption NCI-60 Panel GI50 Sub-nanomolar (10-10 M) [2, 3] Compound 18B β-catenin/TCF4 inhibition HCT116 (Colon) IC50 5.64 ± 0.68 µM nih.gov Compound 18B β-catenin/TCF4 inhibition HepG2 (Liver) IC50 10.12 ± 1.24 µM nih.gov Compound 18B β-catenin/TCF4 inhibition Primary Gallbladder Cancer Cells IC50 8.50 ± 1.44 µM mdpi.com

The quinazoline core is also a promising scaffold for developing new antimicrobial and antifungal agents. Research into 6,7-dimethoxyquinazoline (B1622564) derivatives has identified compounds with potent activity against Candida albicans, a common fungal pathogen. mdpi.com Specifically, compounds 6a (bearing a benzylidenehydrazinyl moiety) and 6b (with a 2-nitrobenzylidenehydrazinyl moiety) were found to be six times more potent than the standard antifungal drug griseofulvin (B1672149) against C. albicans. mdpi.com

While not direct quinazoline analogues, structurally related 7-methoxyquinoline (B23528) derivatives have also been synthesized and tested for antimicrobial properties. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides showed broad-spectrum activity. nih.govmdpi.com Compound 3l from this series was particularly effective against the bacterium Escherichia coli and the fungus Candida albicans. nih.govmdpi.com These findings highlight the potential of the 7-methoxy-substituted heterocyclic core in the development of new treatments for bacterial and fungal infections.

Table 2: Antimicrobial and Antifungal Activity of Selected Methoxy-Substituted Quinazoline/Quinoline (B57606) Derivatives

Compound Series Specific Compound Target Organism Activity Metric Reported Value Source 6,7-Dimethoxyquinazolines Compound 6a/6b Candida albicans (Fungus) MIC 83.5 µg/mL nih.gov 7-Methoxyquinolines Compound 3l Escherichia coli (Bacterium) MIC 7.812 µg/mL [1, 6] 7-Methoxyquinolines Compound 3l Candida albicans (Fungus) MIC 31.125 µg/mL [1, 6]

Anti-inflammatory Agents The anti-inflammatory potential of the this compound scaffold has been explored through the synthesis of novel derivatives. A series of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives were evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation. Several of the synthesized compounds exhibited good anti-inflammatory activity, with compound 4 (2-Chloro-N-(2, 3-dimethlyphenyl)-6, 7-dimethoxy quinazolin-4-amine) showing the highest potency among the series. Further research has also investigated hybrid molecules combining the quinazoline structure with known anti-inflammatory drugs like ibuprofen (B1674241), demonstrating that such hybrids can be significantly more potent than ibuprofen alone in in vivo models.

Table 3: Anti-inflammatory Activity of a 6,7-Dimethoxyquinazoline Derivative

Compound Assay Activity Metric Reported Value Source 2-Chloro-N-(2, 3-dimethlyphenyl)-6, 7-dimethoxy quinazolin-4-amine (B77745) (Compound 4) Protein Denaturation Inhibition IC50 1.772 µg/mL nih.gov

Antiviral Agents While research into the specific antiviral properties of this compound is still an emerging field with limited direct data, the broader quinazoline chemical class has shown significant promise. Various quinazoline derivatives have been reported to possess antiviral activity against a range of viruses, including Tobacco Mosaic Virus (TMV), Chikungunya virus (CHIKV), and influenza A virus. mdpi.com For instance, certain 2,4-diaminoquinazoline derivatives were identified as potential inhibitors of CHIKV, and other quinazolinone derivatives have been investigated as anti-influenza A agents. The established antiviral potential of the core quinazoline scaffold provides a strong rationale for the future design and screening of 7-methoxy-substituted analogues to identify novel antiviral therapies.

Antimalarial Drug Development

The quinazoline core has been a subject of interest in the development of new antimalarial agents, particularly in the face of growing resistance to existing therapies. While direct studies on the antimalarial activity of this compound are limited in publicly available research, the evaluation of its derivatives provides significant insights into the potential of this scaffold.

Research into quinazoline-based compounds has identified several derivatives with potent antimalarial activity. For instance, hybrids of quinazoline and artemisinin (B1665778) have demonstrated high efficacy against the Plasmodium falciparum 3D7 strain, with EC50 values in the nanomolar range. nih.gov These hybrids were found to be as effective or even more so than the standard drug, artesunic acid. nih.gov This suggests that the quinazoline moiety contributes significantly to the antimalarial effect.

Furthermore, studies on 2,3-substituted quinazolin-4(3H)-one derivatives, designed based on the structure of the natural antimalarial febrifugine, have shown promising in vivo activity against Plasmodium berghei in mice. emanresearch.org The 4-quinazolinone moiety, a close structural relative of quinazoline, is considered essential for this activity. emanresearch.org These findings underscore the potential of the broader quinazoline class, including methoxy-substituted analogues, as a source for novel antimalarial drugs.

Neuromodulatory and Antioxidant Applications

The exploration of quinazoline derivatives extends to their potential effects on the central nervous system and their capacity to counteract oxidative stress.

Neuromodulatory Potential:

Some quinazoline derivatives have been investigated for their anticonvulsant properties. ymerdigital.com For example, certain 2,4(1H,3H)-quinazolinedione motifs have been reported to exhibit anticonvulsant activity. nih.gov The structural features of the quinazoline ring are believed to play a role in this activity. While direct evidence for the neuromodulatory effects of this compound is scarce, the known activity of related compounds suggests that this is a potential area for future investigation.

Antioxidant Properties:

The antioxidant potential of quinazoline derivatives has also been a subject of study. The presence of certain substituents on the quinazoline ring can confer antioxidant properties, which are crucial in protecting against cellular damage caused by reactive oxygen species. nih.gov Research on 2-substituted quinazolin-4(3H)-ones has shown that the presence of hydroxyl and methoxy (B1213986) groups can contribute to antioxidant activity. For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group on the phenyl ring in the ortho or para positions, is generally required. wisdomlib.org

Translational Research and Clinical Development Pathways

The journey of a chemical compound from laboratory discovery to a clinically approved drug is a long and complex process. For quinazoline-based therapeutics, this pathway has been successfully navigated by several derivatives, primarily in the field of oncology. As of today, around 25 clinically used drugs are quinazoline derivatives. ymerdigital.comnih.govnih.gov

The clinical development of quinazoline derivatives provides a roadmap for other compounds within this class, including this compound. The established success of drugs like gefitinib, erlotinib, and lapatinib, all of which are quinazoline derivatives used in cancer therapy, demonstrates the clinical viability of this scaffold. mdpi.com These drugs have undergone rigorous preclinical and clinical trials to establish their safety and efficacy. nih.gov

For a compound like this compound to move along the translational pathway, several key steps would be necessary:

Preclinical Evaluation: Extensive in vitro and in vivo studies to demonstrate its therapeutic efficacy and safety profile in relevant disease models.

Pharmacokinetic and Pharmacodynamic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its mechanism of action at the molecular level.

Clinical Trials: A phased approach (Phase I, II, and III) to evaluate the safety, dosage, and effectiveness of the compound in human subjects. nih.gov